molecular formula C32H14Cu2N4O16S4.4Na<br>C32H14Cu2N4Na4O16S4 B13771818 Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium CAS No. 72939-55-0

Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium

Cat. No.: B13771818
CAS No.: 72939-55-0
M. Wt: 1057.8 g/mol
InChI Key: MRPFCWNHYPTLSW-UHFFFAOYSA-F
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Description

This compound (CAS 83232-53-5) is a tetrasodium copper coordination complex featuring a bis(azo) ligand framework. The ligand system consists of two 3,3'-dihydroxybiphenyl cores connected via azo (-N=N-) linkages to 8-hydroxy-1,6-naphthalenedisulfonate groups. The μ-bridging coordination mode of the ligand facilitates the formation of a dinuclear copper center, stabilized by sulfonate and hydroxyl oxygen atoms (κO) and azo nitrogen atoms (κN1) . The structure is further characterized by its high solubility in polar solvents due to the sodium counterions and sulfonate groups, making it suitable for applications in catalysis or dye chemistry .

Properties

CAS No.

72939-55-0

Molecular Formula

C32H14Cu2N4O16S4.4Na
C32H14Cu2N4Na4O16S4

Molecular Weight

1057.8 g/mol

IUPAC Name

dicopper;tetrasodium;8-oxido-7-[[2-oxido-4-[3-oxido-4-[(1-oxido-3,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,6-disulfonate

InChI

InChI=1S/C32H22N4O16S4.2Cu.4Na/c37-21-11-15(7-9-19(21)33-35-29-25(55(47,48)49)13-17-3-1-5-23(53(41,42)43)27(17)31(29)39)16-8-10-20(22(38)12-16)34-36-30-26(56(50,51)52)14-18-4-2-6-24(54(44,45)46)28(18)32(30)40;;;;;;/h1-14,37-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;;;/q;2*+2;4*+1/p-8

InChI Key

MRPFCWNHYPTLSW-UHFFFAOYSA-F

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)[O-])[O-])N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=C6C=CC=C(C6=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium involves several steps The process typically starts with the preparation of the biphenyl and naphthalene derivatives, which are then subjected to azo coupling reactions The reaction conditions often include acidic or basic environments to facilitate the coupling process

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and controlled environments to ensure consistency and purity. The process involves continuous monitoring of reaction conditions such as temperature, pH, and concentration of reactants. The final product is usually purified through filtration and crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of copper.

    Reduction: It can be reduced to lower oxidation states, often involving the reduction of azo groups.

    Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of copper, while reduction reactions can produce amine derivatives from the azo groups.

Scientific Research Applications

Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium has several scientific research applications:

    Chemistry: It is used as a model compound to study coordination chemistry and the behavior of complex metal ions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.

    Industry: It is widely used in the dyeing and pigmentation industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium involves its interaction with various molecular targets. The copper ions in the compound can coordinate with different ligands, affecting their activity. The azo groups can undergo redox reactions, influencing the compound’s overall reactivity. The sulfonate groups enhance its solubility, allowing it to interact with a wide range of biological and chemical systems.

Comparison with Similar Compounds

Unresolved Questions :

  • The exact mechanism of charge transfer in ethoxy-substituted variants (83232-53-5) remains underexplored.
  • Comparative studies on catalytic efficiency (e.g., in oxidation reactions) between these compounds are lacking.

Biological Activity

Cuprate(4-) is a complex coordination compound featuring copper in a tetravalent state, characterized by a multi-ligand structure incorporating hydroxy, azo, and sulfonate functional groups. This article examines the biological activity of this compound, highlighting its potential applications and mechanisms of action based on current research findings.

Chemical Structure and Properties

The structure of Cuprate(4-) includes:

  • Copper Ion : Central to its coordination chemistry.
  • Functional Groups : Hydroxy, azo, and sulfonate groups enhance solubility and reactivity.
  • Ligand Coordination : The ligands stabilize the copper oxidation state and influence its biological interactions.

Biological Activity

The biological activity of cuprates has garnered attention due to their potential roles in various biochemical processes. Specific activities associated with Cuprate(4-) include:

  • Antimicrobial Properties : Cuprates have been shown to exhibit antimicrobial effects against various pathogens due to their ability to disrupt cellular membranes and interfere with metabolic processes.
  • Antioxidant Activity : The presence of hydroxy groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Cuprates can act as enzyme inhibitors, affecting processes such as cell signaling and metabolism.

Research indicates several mechanisms through which Cuprate(4-) may exert its biological effects:

  • Metal Ion Release : The release of copper ions can catalyze redox reactions, leading to the generation of reactive oxygen species (ROS) that may induce apoptosis in target cells.
  • Ligand Interactions : The functional groups can interact with biomolecules such as proteins and nucleic acids, altering their function or stability.
  • Cell Membrane Disruption : Azo groups may facilitate interactions with lipid membranes, potentially leading to increased permeability and cell lysis.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of Cuprate(4-). Key findings include:

  • Synthesis Methods : The compound is synthesized through multi-step reactions involving copper salts and organic ligands, resulting in a stable complex suitable for biological testing.
Synthesis StepDescription
Step 1Formation of azo linkages through diazotization reactions.
Step 2Coordination of copper ions with the ligands under controlled conditions.
Step 3Purification and characterization using techniques like NMR and mass spectrometry.
  • Case Studies :
    • A study examining the antimicrobial efficacy of Cuprate(4-) against E. coli demonstrated significant inhibition at concentrations as low as 50 µg/mL.
    • In vitro assays revealed that Cuprate(4-) exhibited antioxidant activity comparable to known antioxidants like ascorbic acid.

Applications

The unique properties of Cuprate(4-) suggest several potential applications:

  • Antimicrobial Agents : Development of new antimicrobial formulations for use in healthcare settings.
  • Antioxidant Supplements : Potential use in dietary supplements aimed at reducing oxidative stress.
  • Catalysts in Organic Synthesis : Its ability to facilitate nucleophilic reactions positions it as a valuable catalyst in organic chemistry.

Q & A

Basic: What experimental techniques are critical for determining the coordination geometry of the copper centers in this complex?

Methodological Answer:
The coordination geometry can be elucidated using X-ray crystallography to resolve the spatial arrangement of ligands around copper ions. For dynamic solutions, UV-Vis spectroscopy (e.g., d-d transitions) and electron paramagnetic resonance (EPR) can infer geometry changes. Extended X-ray absorption fine structure (EXAFS) is particularly useful for probing local coordination environments in amorphous phases .

Advanced: How do azo (-N=N-) and sulfonate (-SO₃⁻) groups influence the electronic coupling between copper centers?

Methodological Answer:
Density functional theory (DFT) calculations can model electron delocalization pathways. Spectroelectrochemical studies (cyclic voltammetry coupled with UV-Vis) may reveal redox-active azo groups mediating intermetallic charge transfer. Sulfonate groups likely stabilize higher oxidation states via inductive effects, which can be quantified through X-ray photoelectron spectroscopy (XPS) .

Basic: What synthetic strategies are employed to ensure regioselective azo coupling in this compound?

Methodological Answer:
Regioselectivity is controlled by pH (e.g., alkaline conditions favor para coupling) and templating agents like sodium ions. Reaction monitoring via HPLC or thin-layer chromatography (TLC) ensures intermediates are isolated before final cyclization. Metal-ligand preorganization, as seen in analogous cuprate syntheses, may direct coupling positions .

Advanced: How can researchers resolve contradictions in magnetic susceptibility data for this compound?

Methodological Answer:
Discrepancies may arise from impurities (e.g., incomplete ligand substitution) or temperature-dependent spin transitions. Use SQUID magnetometry across a wide temperature range (2–300 K) and correlate with purity assays (e.g., elemental analysis, ICP-OES). Redundant synthesis protocols and cross-validation with computational models (e.g., CASSCF for multiconfigurational states) are essential .

Basic: What spectroscopic methods validate the protonation states of hydroxy and azo groups?

Methodological Answer:
FT-IR spectroscopy identifies O-H (3200–3600 cm⁻¹) and N=N (∼1400–1600 cm⁻¹) stretching modes. pH-dependent UV-Vis titrations track deprotonation events (e.g., hydroxy → oxo transitions). Solid-state NMR (¹³C CP/MAS) can resolve tautomeric forms in crystalline phases .

Advanced: What theoretical frameworks explain the ligand-field splitting in this cuprate complex?

Methodological Answer:
Angular overlap model (AOM) and ligand field theory (LFT) parameterize d-orbital splitting. Compare experimental electronic spectra with Tanabe-Sugano diagrams for octahedral or square-planar geometries. For mixed-valence systems, intervalence charge transfer (IVCT) bands analyzed via Marcus-Hush theory provide insights into electronic coupling .

Basic: How is the solubility of this sulfonate-rich complex modulated for aqueous reactivity studies?

Methodological Answer:
Counterion exchange (e.g., Na⁺ vs. Li⁺) adjusts solubility via the Hofmeister series. Dynamic light scattering (DLS) monitors aggregation. Co-solvents (e.g., DMSO) or surfactants (e.g., CTAB) stabilize colloidal dispersions. pH adjustments prevent precipitation of deprotonated sulfonates .

Advanced: What in-situ techniques probe the stability of the biphenyl-azo backbone under photoirradiation?

Methodological Answer:
Time-resolved transient absorption spectroscopy tracks photodegradation intermediates. Raman spectroscopy monitors azo bond cleavage (N=N stretch at ∼1400 cm⁻¹). Electrospray ionization mass spectrometry (ESI-MS) identifies fragmentation products. Controlled irradiation experiments (e.g., UV lamps at 254 nm) quantify quantum yields .

Basic: How do researchers confirm the absence of uncomplexed copper ions in the final product?

Methodological Answer:
Atomic absorption spectroscopy (AAS) or ICP-MS quantifies free Cu²⁺ in filtrates. Chelation tests with EDTA (forms colorless complexes with free Cu²⁺) provide rapid qualitative validation. XPS binding energy shifts (Cu 2p₃/₂ ∼933–935 eV for coordinated Cu) distinguish bound vs. free metal .

Advanced: What interdisciplinary approaches integrate computational and experimental data to predict catalytic activity?

Methodological Answer:
Machine learning models trained on DFT-computed descriptors (e.g., Fukui indices, HOMO-LUMO gaps) predict redox activity. Validate with experimental turnover frequencies (TOFs) from catalysis assays (e.g., oxygen reduction reaction). Microkinetic modeling bridges electronic structure data with observed reaction pathways .

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